Methyl 4-[(3-chlorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate
Description
Methyl 4-[(3-chlorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate is a quinoline derivative characterized by a methoxy group at position 6, a carboxylate ester at position 2, and a 3-chlorophenylmethoxy substituent at position 2. The synthesis of such compounds often involves Pd-catalyzed cross-coupling reactions or multi-component strategies. For example, describes the use of PdCl₂(PPh₃)₂ in coupling reactions to introduce aryl groups, while highlights a one-pot oxidative dehydrogenation method for analogous quinoline derivatives . The presence of electron-withdrawing (e.g., chloro) and electron-donating (e.g., methoxy) substituents influences both the compound’s physicochemical properties and biological interactions .
Properties
IUPAC Name |
methyl 4-[(3-chlorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c1-23-14-6-7-16-15(9-14)18(10-17(21-16)19(22)24-2)25-11-12-4-3-5-13(20)8-12/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZQBQIRYZQGHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2OCC3=CC(=CC=C3)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3-chlorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the quinoline derivative in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3-chlorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Methyl 4-[(3-chlorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 4-[(3-chlorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares the target compound with structurally related quinoline derivatives:
Physicochemical Properties
- Solubility : Methoxy groups enhance solubility in polar solvents, whereas chloro and trifluoromethyl groups (e.g., in ) reduce it due to increased hydrophobicity .
- Spectroscopic Data: IR and NMR spectra (e.g., and ) confirm functional groups, with carbonyl stretches (1700–1750 cm⁻¹) and aromatic proton shifts (δ 6.9–7.5 ppm) being diagnostic .
Structural Insights from Crystallography
- Ring Puckering: defines puckering coordinates for non-planar rings, relevant for quinoline derivatives with steric hindrance (e.g., 3-chlorophenylmethoxy) .
- Crystal Packing : and describe C–H···π and hydrogen-bonding interactions, which influence solid-state stability and dissolution rates .
Key Differences and Implications
Substituent Position: The 3-chlorophenyl group in the target compound vs.
Ester vs. Carbamoyl Groups : ’s carbamoyl-methoxy substituent introduces hydrogen-bonding capacity, unlike the target compound’s ester, which may enhance membrane permeability .
Trifluoromethyl Effects : ’s CF₃ group increases metabolic stability but reduces aqueous solubility compared to methoxy .
Biological Activity
Methyl 4-[(3-chlorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate (CAS Number: 1359415-63-6) is a synthetic compound belonging to the quinoline class, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinoline core substituted with methoxy and chlorophenyl groups, contributing to its pharmacological properties.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Tubulin Polymerization : Similar to other quinoline derivatives, this compound may bind to the colchicine-binding site on tubulin, inhibiting its polymerization. This action can lead to cell cycle arrest in the G2/M phase and subsequently induce apoptosis in cancer cells .
- Antimicrobial Activity : Preliminary studies suggest that compounds within this class possess antimicrobial properties, potentially making them candidates for treating various infections .
- Modulation of Protein Kinase Activity : There is evidence that such compounds can modulate protein kinase activities, influencing cellular proliferation and survival pathways .
Anticancer Efficacy
A series of studies have evaluated the anticancer efficacy of this compound in vitro and in vivo:
These results indicate a promising profile for this compound against various cancer types, particularly those resistant to standard therapies.
Antimicrobial Activity
The antimicrobial properties have been assessed against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound exhibits moderate antibacterial activity, warranting further investigation into its potential as an antimicrobial agent .
Case Studies
- Case Study on Anticancer Activity : A study conducted on human prostate cancer xenografts demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups. The treatment was well-tolerated with no significant neurotoxicity observed during the trial period .
- Case Study on Multidrug Resistance : In a comparative analysis with existing chemotherapeutics, this compound showed superior efficacy in overcoming drug resistance in certain cancer cell lines, suggesting its potential as a novel therapeutic option for resistant tumors .
Q & A
Q. What are the common synthetic routes for preparing Methyl 4-[(3-chlorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate, and how do reaction conditions influence yield?
The synthesis of quinoline derivatives typically involves multi-step protocols. For example, acylation of substituted anthranilic acid derivatives (e.g., 4,5-dimethoxy-methylanthranilate) with reagents like methyl malonyl chloride, followed by heterocyclization under base-catalyzed conditions, is a viable route . Optimizing reaction parameters—such as temperature (e.g., 378 K for cyclization steps), solvent choice (1,2-dichlorobenzene for high-boiling reactions), and catalysts (AlCl₃ for Friedel-Crafts reactions)—is critical for improving yields . Comparative studies of Skraup vs. Friedländer syntheses may highlight trade-offs between purity and scalability .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- NMR : NMR resolves substituent positions (e.g., methoxy groups at C6 and C2) and confirms stereochemistry in intermediates. For example, coupling constants (e.g., for aromatic protons) distinguish between para/meta substitution .
- IR : Peaks at ~1730 cm (ester C=O) and ~1700 cm (quinoline ring vibrations) validate functional groups .
- MS : High-resolution ESI-MS confirms molecular ion ([M+H]) and fragmentation patterns (e.g., loss of COOCH₃ at m/z 230) .
Q. How is X-ray crystallography employed to resolve the crystal structure of this compound?
Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and packing interactions. For example, C–H···π and weak hydrogen bonds (C–H···O) stabilize centrosymmetric dimers, as seen in similar quinoline derivatives . Data collection with a Bruker APEXII diffractometer (Mo Kα radiation, λ = 0.71073 Å) and absorption correction via SADABS ensure accuracy .
Advanced Research Questions
Q. How can contradictory data in spectroscopic vs. crystallographic analyses be resolved?
Discrepancies between NMR (solution-state) and SCXRD (solid-state) data often arise from conformational flexibility. For example, dynamic NMR effects (e.g., ring puckering) may obscure axial/equatorial substituent positions, while SCXRD provides static snapshots. Computational methods (DFT geometry optimization) can reconcile these by simulating solution-state conformers . Validation via variable-temperature NMR or NOESY experiments further clarifies dynamic behavior .
Q. What strategies optimize regioselectivity in introducing the 3-chlorophenylmethoxy group?
Regioselective etherification at C4 of the quinoline core requires careful control of steric and electronic factors. Using bulky bases (e.g., NaH in DMF) promotes deprotonation at the less hindered C4-OH position. Electrophilic aromatic substitution (e.g., CuI-catalyzed Ullmann coupling) with 3-chlorobenzyl bromide enhances selectivity for C4 over C7 . Monitoring via TLC (silica, CH₂Cl₂/MeOH 9:1) ensures reaction progression.
Q. How do solvent polarity and crystallization conditions affect polymorph formation?
Polymorph screening using solvents of varying polarity (e.g., ethanol vs. hexane/CH₂Cl₂ mixtures) reveals that polar solvents favor hydrogen-bonded dimers, while apolar media promote π-stacking. Slow evaporation at 278 K yields single crystals suitable for SCXRD, whereas rapid cooling may produce amorphous phases . Mercury CSD software aids in predicting packing motifs via Hirshfeld surface analysis .
Q. What computational approaches predict the compound’s bioactivity or reactivity?
- Docking studies : AutoDock Vina models interactions with biological targets (e.g., kinase domains) using the compound’s 3D structure (PDB ID from SCXRD) .
- DFT calculations : Gaussian 09 computes frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-deficient quinoline ring may favor nucleophilic attack at C2 .
- MD simulations : GROMACS evaluates stability in lipid bilayers, relevant for drug delivery studies .
Methodological Notes
- Synthesis Troubleshooting : If yields drop below 50%, consider inert atmosphere (N₂/Ar) to prevent oxidation of intermediates .
- Crystallization Tips : Seed crystals from analogous compounds (e.g., 6-chloro-2-(4-methoxyphenyl)quinoline) can template growth .
- Data Validation : Cross-check NMR shifts with PubChem’s predicted spectra (https://pubchem.ncbi.nlm.nih.gov/ ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
